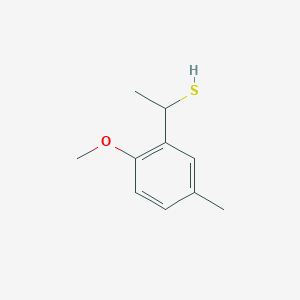
1-(2-Methoxy-5-methylphenyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-5-methylphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a methoxy-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol typically involves the reaction of 2-methoxy-5-methylphenylacetic acid with thiolating agents under controlled conditions. One common method is the reduction of the corresponding sulfoxide or sulfone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or the use of high-pressure reactors to ensure efficient conversion and high yield. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired purity and quantity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as LiAlH4.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-5-methylphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Methoxyphenyl)ethane-1-thiol
- 1-(2-Methylphenyl)ethane-1-thiol
- 1-(2-Methoxy-5-chlorophenyl)ethane-1-thiol
Comparison: 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol is unique due to the presence of both methoxy and methyl substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific biological activities, compared to its analogs.
Biologische Aktivität
1-(2-Methoxy-5-methylphenyl)ethane-1-thiol, a thiophenol derivative, exhibits significant biological activity due to its unique molecular structure, which includes a thiol (-SH) group and a methoxy-substituted aromatic ring. This compound is of interest in medicinal chemistry and organic synthesis due to its potential applications in drug development and catalysis.
Chemical Structure and Properties
The molecular formula of this compound is C10H14OS. The structure consists of an ethyl chain connecting the thiol group to a phenyl ring that is further substituted with both a methoxy (-OCH₃) and a methyl (-CH₃) group. The presence of these substituents influences its reactivity and solubility.
The thiol group in this compound acts as a nucleophile, allowing it to participate in various chemical reactions, including:
- Nucleophilic substitution reactions with electrophiles.
- Formation of metal complexes , which can enhance its catalytic properties.
These mechanisms contribute to its biological activity, particularly in interactions with biological macromolecules.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiophenol derivatives. Although specific data on this compound is limited, related compounds have shown promising results against various bacterial strains.
| Compound Name | Activity | MIC (mg/mL) |
|---|---|---|
| 2-Mercaptoanisole | Moderate antibacterial | 0.025 |
| Thiophenol | Benchmark for reactivity | Varies |
The presence of the methoxy group in this compound may enhance its solubility and reactivity, potentially increasing its effectiveness against microbial pathogens.
Cytotoxicity Studies
A study conducted on similar thiol compounds indicated that they can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives showed cytotoxic activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines with IC50 values ranging from 10 to 50 µM. While specific data for this compound is not available, the structural similarities suggest potential anticancer activity.
Case Studies
- Antibacterial Activity : In a comparative study of various thiophenol derivatives, it was found that compounds with electron-donating groups like methoxy exhibited enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.
- Cytotoxicity : A study on structurally related compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting that the presence of the thiol group plays a crucial role in mediating these effects.
Eigenschaften
Molekularformel |
C10H14OS |
|---|---|
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
1-(2-methoxy-5-methylphenyl)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-7-4-5-10(11-3)9(6-7)8(2)12/h4-6,8,12H,1-3H3 |
InChI-Schlüssel |
JIZBZLVJMBITND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















